molecular formula C12H5Br5 B14409298 1,1'-Biphenyl, 2,3',4,5,5'-pentabromo- CAS No. 80407-70-1

1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-

Cat. No.: B14409298
CAS No.: 80407-70-1
M. Wt: 548.7 g/mol
InChI Key: QGHFNPRLPWJMFO-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,3’,4,5,5’-pentabromo- is a brominated biphenyl compound with the molecular formula C12H5Br5. It is known for its high bromine content, which imparts unique chemical properties and makes it useful in various applications, particularly as a flame retardant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,3’,4,5,5’-pentabromo- can be synthesized through the bromination of biphenyl. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the biphenyl ring .

Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,3’,4,5,5’-pentabromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 2,3’,4,5,5’-pentabromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include biphenyl derivatives with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include biphenyl quinones or other oxidized biphenyl derivatives.

    Reduction Reactions: Products include less brominated biphenyl compounds.

Scientific Research Applications

1,1’-Biphenyl, 2,3’,4,5,5’-pentabromo- has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 1,1’-Biphenyl, 2,3’,4,5,5’-pentabromo- is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. Its high bromine content makes it particularly effective as a flame retardant, and its specific molecular structure allows for targeted interactions in biological systems .

Properties

CAS No.

80407-70-1

Molecular Formula

C12H5Br5

Molecular Weight

548.7 g/mol

IUPAC Name

1,2,4-tribromo-5-(3,5-dibromophenyl)benzene

InChI

InChI=1S/C12H5Br5/c13-7-1-6(2-8(14)3-7)9-4-11(16)12(17)5-10(9)15/h1-5H

InChI Key

QGHFNPRLPWJMFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C2=CC(=C(C=C2Br)Br)Br

Origin of Product

United States

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